molecular formula C8H7BrFN B11814644 4-Bromo-7-fluoroindoline

4-Bromo-7-fluoroindoline

Cat. No.: B11814644
M. Wt: 216.05 g/mol
InChI Key: ZDLYFOXOODEGCB-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroindoline, often supplied as its hydrochloride salt (CAS 2060004-97-7), is a fluorinated and brominated indoline derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . The compound features the indoline scaffold, a saturated bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring, which is a privileged structure in pharmaceutical development . The molecular formula for the hydrochloride salt is C8H8BrClFN, with a molecular weight of 252.51 g/mol . This compound is primarily used as a key building block for the synthesis of more complex, biologically active molecules . Its specific structure, incorporating both bromo and fluoro substituents on the aromatic ring, makes it a versatile precursor for further functionalization via cross-coupling reactions and other synthetic transformations. Researchers utilize such substituted indolines to explore new chemical space in the search for novel therapeutic agents . Indoline and indole derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including potential as anti-inflammatory, antimicrobial, and anticancer agents . Furthermore, recent research highlights the role of N-acyl indoline derivatives as potent, non-covalent inhibitors of Notum, a serine hydrolase enzyme that regulates Wnt signaling, a pathway of considerable interest for diseases such as osteoporosis and colorectal cancer . The bromine atom at the 4-position and the fluorine atom at the 7-position allow for precise modulation of the compound's electronic properties and binding interactions within biological targets, facilitating structure-activity relationship (SAR) studies . Handling and Safety: This chemical requires careful handling in a well-ventilated place. Personnel should wear suitable protective clothing, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Important Notice: This product is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrFN

Molecular Weight

216.05 g/mol

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-2,11H,3-4H2

InChI Key

ZDLYFOXOODEGCB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)Br)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 7 Fluoroindoline and Analogues

Strategic Approaches to Constructing the 4-Bromo-7-fluoroindoline Ring System

The construction of the this compound skeleton can be approached through two primary strategies: either by building the heterocyclic ring from a pre-functionalized aromatic precursor already bearing the desired bromine and fluorine atoms, or by performing regioselective halogenation on an existing indoline (B122111) or indole (B1671886) core.

Regioselective Halogenation Protocols for Indole Precursors

Achieving the specific 4-bromo-7-fluoro substitution pattern on a pre-existing indole or indoline core through direct halogenation is a complex task due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3, C2, and C5 positions. However, by employing directing groups and carefully controlling reaction conditions, regioselective halogenation can be achieved. For instance, the use of N-protecting groups can influence the position of electrophilic attack. While direct dual halogenation to achieve the 4-bromo-7-fluoro pattern is not well-documented, a stepwise approach involving the introduction of one halogen followed by the second, potentially involving blocking/deblocking strategies, could be a viable, albeit lengthy, pathway.

A plausible synthetic route could commence with a commercially available fluoroaniline (B8554772) derivative. For example, 4-fluoroaniline (B128567) can be converted into 4-fluoroacetanilide, which then undergoes nitration to yield 2-nitro-4-fluoroacetanilide. Subsequent replacement of the acetamido group with bromine can furnish 2-bromo-5-fluoronitrobenzene. google.com The nitro group in this intermediate can then be reduced to an amine to provide 2-bromo-5-fluoroaniline (B94856). google.comchemicalbook.comchemicalbook.com This aniline (B41778) derivative serves as a key precursor for subsequent cyclization reactions to form the desired indoline ring.

Cyclization Reactions Employed in the Synthesis of Halogenated Indolines

Several classical and modified indole synthesis reactions can be adapted for the preparation of halogenated indolines. The success of these methods often hinges on the availability of appropriately substituted starting materials.

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com This reaction is particularly well-suited for the synthesis of sterically hindered indoles. wikipedia.org The presence of an ortho-substituent on the nitroarene is crucial for the success of the reaction, as it facilitates the key sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement. wikipedia.orgjk-sci.com

For the synthesis of a 4-bromo-7-fluoroindole precursor, a potential starting material would be a 1,4-dihalo-2-fluoro-5-nitrobenzene derivative. For instance, 1,4-dibromo-2-fluoro-5-nitrobenzene (B1429235) can be prepared from 1,4-dibromo-2-fluorobenzene (B72686) by nitration. guidechem.com In a hypothetical Bartoli synthesis, the nitro group would react with the vinyl Grignard reagent, and the ortho-bromine atom would direct the cyclization to form the 7-bromoindole (B1273607) ring. The fluorine atom at the desired position would remain intact. Subsequent reduction of the resulting 4-fluoro-7-bromoindole would yield the target this compound.

Table 1: Key Features of the Bartoli Indole Synthesis

FeatureDescription
Starting Material Ortho-substituted nitroarene
Reagent Vinyl Grignard reagent (typically 3 equivalents)
Key Step sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement
Primary Product 7-substituted indoles
Advantages Tolerates a wide range of ortho-substituents (including halogens), provides access to sterically hindered indoles. wikipedia.orgjk-sci.com

The Hemetsberger indole synthesis involves the thermal decomposition of an α-azidocinnamic ester to yield an indole-2-carboxylate. While this method can produce indoles with various substitution patterns, its application is often limited by the stability and accessibility of the azido-ester starting materials. The synthesis of a suitably substituted 3-(aryl)-2-azidopropenoic ester required for the formation of this compound would be a significant synthetic challenge.

The Fischer indole synthesis is one of the most widely used methods for indole synthesis, involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comthermofisher.com To apply this method for the synthesis of 4-bromo-7-fluoroindole, the corresponding (2-bromo-5-fluorophenyl)hydrazine (B2956867) would be required as a starting material. This hydrazine (B178648) could potentially be prepared from 2-bromo-5-fluoroaniline. google.comchemicalbook.comchemicalbook.com The hydrazine would then be condensed with a suitable ketone or aldehyde, such as pyruvate, to form the hydrazone, which upon treatment with an acid catalyst like polyphosphoric acid, would cyclize to form the indole ring. wikipedia.orgbyjus.com

A significant modification of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org

Table 2: Comparison of Indole Synthesis Methods

Synthesis MethodStarting MaterialsKey FeaturesApplicability to this compound
Bartoli Ortho-substituted nitroarene, vinyl GrignardForms 7-substituted indoles; tolerates halogens. wikipedia.orgjk-sci.comPotentially high, starting from a dihalo-fluoronitrobenzene.
Hemetsberger 3-Aryl-2-azido-propenoic esterThermal decomposition to indole-2-carboxylates.Low, due to the complexity of the required starting material.
Fischer Phenylhydrazine, aldehyde/ketoneAcid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbyjus.comModerate, dependent on the synthesis of (2-bromo-5-fluorophenyl)hydrazine.

Once the 4-bromo-7-fluoroindole is synthesized by one of these methods, the final step is the reduction of the indole to the corresponding indoline. This can be achieved through various catalytic hydrogenation methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond of the pyrrole (B145914) ring in indoles. commonorganicchemistry.com However, care must be taken to avoid dehalogenation, and milder reducing agents or specific catalysts like Raney nickel might be more suitable for substrates containing aryl halides. commonorganicchemistry.com

Transition Metal-Catalyzed and -Mediated Indoline Syntheses

Modern synthetic methods increasingly rely on transition metal catalysis to construct complex heterocyclic frameworks. Palladium-catalyzed reactions, for example, are widely used in the synthesis of indoles and indolines. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions. While specific examples for the direct synthesis of this compound are not prevalent in the literature, general methodologies for the synthesis of substituted indolines can be adapted. These often involve intramolecular cyclization of suitably functionalized anilines. The challenge remains in the synthesis of the requisite aniline precursor bearing the 4-bromo and 7-fluoro substituents.

C-H Activation as a Key Step in Indole Scaffold Construction

Direct C-H activation has emerged as a step-economical and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds. nih.gov For the indoline scaffold, C-H activation of the benzene (B151609) portion of the ring (positions C4 to C7) is challenging but offers a direct route to substituted analogues that are difficult to access through classical methods. nih.gov

The functionalization of the C7 position is particularly relevant for the synthesis of 7-fluoroindoline (B1367875) precursors. This is often achieved by installing a directing group on the indole nitrogen, which coordinates to a transition metal catalyst and directs the C-H activation to the adjacent C7 position. nih.govresearchgate.net Various metals, including palladium, rhodium, and cobalt, have been successfully employed for C7-selective functionalization such as arylation and alkenylation. researchgate.netnih.gov For example, a pivaloyl group can act as a weakly coordinating directing group to achieve cobalt-catalyzed C7-H functionalization of indoline derivatives. researchgate.net This strategy avoids the need for pre-functionalized substrates, streamlining the synthetic process significantly. nih.gov

Multi-Step Synthesis and Derivatization of this compound Frameworks

The construction of a specifically substituted compound like this compound typically involves a multi-step sequence. This includes the synthesis of appropriately halogenated starting materials and subsequent functionalization after the core indoline structure has been formed.

Synthesis of Key Halogenated Precursors

The synthesis of this compound logically starts from a precursor that already contains the requisite halogen atoms on a benzene ring. A plausible key intermediate would be a 1,4-dihalo-2-nitrobenzene or a 2,5-dihaloaniline. For instance, a molecule like 2-bromo-5-fluoroaniline could serve as a versatile starting material. The synthesis of such dihaloanilines can be challenging due to regioselectivity issues in electrophilic aromatic substitution reactions. acs.org However, directed ortho-metalation or nucleophilic aromatic substitution (SNAAr) on highly functionalized aromatics can provide routes to these key building blocks.

Once the dihalogenated aniline is obtained, it can be elaborated into an indoline through several established routes. One common method is the palladium-catalyzed coupling with a suitable partner to introduce a two-carbon side chain, followed by an intramolecular cyclization to form the indoline ring. nsf.govnih.gov

Post-Cyclization Functionalization Strategies

An alternative synthetic strategy involves forming a mono-substituted indoline first (e.g., 7-fluoroindoline) and then introducing the second halogen atom in a subsequent step. This approach relies on the ability to control the regioselectivity of the halogenation reaction on the pre-formed indoline ring.

Post-cyclization bromination is a common strategy for introducing a bromine atom onto an aromatic or heteroaromatic core. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose as it is a convenient and often milder source of electrophilic bromine compared to molecular bromine (Br₂).

The regioselectivity of the bromination of a 7-fluoroindoline would be governed by the directing effects of both the fluorine atom and the electron-donating dihydro-pyrrole portion of the indoline ring. The amine moiety is a strong activating group and an ortho-, para-director. In the case of 7-fluoroindoline, the C4 and C6 positions are activated. The fluorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these electronic effects would determine the final position of bromination. Photochemical bromination of aromatic compounds with NBS at ambient temperature has been shown to be a regioselective method for producing mono-brominated products in good yields. researchgate.net The specific conditions (solvent, catalyst, temperature) can be tuned to favor bromination at the desired C4 position. researchgate.net

Table 3: Reagents for Post-Cyclization Bromination

Reagent Abbreviation Typical Use Characteristics Ref.
N-Bromosuccinimide NBS Electrophilic aromatic bromination Mild, solid reagent; regioselectivity can be controlled researchgate.netresearchgate.net
Molecular Bromine Br₂ Electrophilic aromatic bromination Strong, corrosive liquid; can lead to over-bromination N/A
Introduction of Fluorine Atoms

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient fluorination methods is of great interest. For the synthesis of 7-fluoroindoline derivatives, several strategies can be employed, often involving the fluorination of a pre-existing indole or indoline precursor.

One common approach involves the use of electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4). While direct fluorination of the indoline core can sometimes lead to a mixture of products, the use of directing groups or specific substrates can enhance regioselectivity. For instance, the difluorohydroxylation of substituted indoles using Selectfluor has been shown to proceed with high regioselectivity at the C3 position, yielding 3,3-difluoroindolin-2-ols. acs.org This highlights the potential for selective fluorination at specific positions on the indoline ring system.

Another strategy involves the synthesis of fluorinated indoles from appropriately substituted anilines. A metal-free method has been described for the synthesis of 2-trifluoromethyl NH-indole products from anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov This approach, which proceeds via an oxidative dearomatization-enabled pathway, offers a scalable route to a variety of fluorinated indoles that can subsequently be reduced to the corresponding indolines.

Furthermore, radiolabeling techniques for positron emission tomography (PET) studies have driven the development of methods to introduce fluorine isotopes, such as fluorine-18. These methods often involve the nucleophilic substitution of a leaving group, such as a bromine atom, with [F-18]fluoride. While focused on radiolabeling, the underlying chemical principles can be adapted for the synthesis of non-radioactive fluoro-compounds.

The table below summarizes selected methods for the introduction of fluorine into indole and indoline derivatives, which could be adapted for the synthesis of this compound.

MethodReagent(s)Key Features
Electrophilic FluorinationSelectfluorCan achieve regioselective difluorination at the C3 position of indoles. acs.org
From AnilinesHexafluoroacetylacetone, organic oxidantMetal-free, scalable synthesis of 2-trifluoromethyl indoles. nih.gov
Nucleophilic Fluorination[F-18]FluoridePrimarily for PET studies, involves substitution of a leaving group.
Regioselective Alkylation and Arylation on the Indoline Core

The functionalization of the indoline core through the introduction of alkyl and aryl groups is a powerful tool for generating structural diversity. Achieving regioselectivity in these reactions is crucial for the synthesis of specific isomers. Various catalytic systems have been developed to control the position of substitution on the indole and indoline rings.

Regioselective Alkylation:

The direct C-H alkylation of indolines can be achieved using transition metal catalysts. For example, an iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables the regioselective C3- and N-alkylation of indolines in water. organic-chemistry.org This environmentally friendly method provides a route to a variety of substituted indolines.

Copper-catalyzed reactions have also been shown to be effective for the regioselective alkylation of indoles. A copper-catalyzed method for the C5-H alkylation of indoles bearing a carbonyl functionality at the C3 position has been developed, utilizing copper-carbene species. nih.gov This approach allows for the selective functionalization of the benzene ring portion of the indole scaffold. Furthermore, palladium-catalyzed methods have been employed for the regioselective 2-alkylation of N-H indoles, proceeding via a norbornene-mediated C-H activation. acs.org

Regioselective Arylation:

Similar to alkylation, regioselective arylation of the indoline core can be achieved through various catalytic methods. An iodine-catalyzed C-3 arylation of indoles with p-quinols provides a metal-free approach to C-C bond formation at the meta-position of phenols. ias.ac.in

Transition metal-catalyzed C-H arylation offers a versatile tool for the direct introduction of aryl groups onto the indoline skeleton. For instance, a pivaloyl directing group at the C3 position of indoles can be used to achieve regiocontrolled direct arylation at the C4 and C5 positions. researchgate.net The regioselectivity of arylation can also be controlled by the choice of solvent. In one study, the regioselective arylation of indoles at the C2 or C3 positions was achieved by adjusting the solvent in a copper-catalyzed reaction. rsc.org

The table below provides an overview of selected methods for the regioselective alkylation and arylation of the indoline core.

Reaction TypeCatalyst/ReagentPosition of FunctionalizationKey Features
C3- and N-AlkylationIridiumC3 and NProceeds in water via tandem dehydrogenation. organic-chemistry.org
C5-AlkylationCopperC5Requires a C3-carbonyl directing group. nih.gov
C2-AlkylationPalladiumC2Norbornene-mediated C-H activation. acs.org
C3-ArylationIodineC3Metal-free arylation with p-quinols. ias.ac.in
C4/C5-Arylation-C4 and C5Pivaloyl directing group at C3. researchgate.net
C2/C3-ArylationCopperC2 or C3Solvent-controlled regioselectivity. rsc.org

Chemical Transformations and Reactivity of 4 Bromo 7 Fluoroindoline Derivatives

Halogen Reactivity and Functional Group Interconversions

The differential reactivity of the C-Br and C-F bonds is a key feature of 4-bromo-7-fluoroindoline, allowing for selective functionalization.

In the context of this compound, the fluorine atom at the C-7 position strongly activates the ring towards nucleophilic attack. This generally makes the halogen at the para position (C-4) the most likely site for substitution by a strong nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is enhanced by the electron-withdrawing fluorine atom. Various nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide ion. The choice of solvent and base is critical and can influence reaction rates and yields.

NucleophileReagent ExamplePotential Product
AlkoxideSodium Methoxide (NaOMe)4-Methoxy-7-fluoroindoline
ThiolateSodium Thiophenoxide (NaSPh)4-(Phenylthio)-7-fluoroindoline
AminePyrrolidine4-(Pyrrolidin-1-yl)-7-fluoroindoline
AzideSodium Azide (NaN₃)4-Azido-7-fluoroindoline

This table represents potential SNAr reactions based on established principles of reactivity for halogenated aromatic compounds.

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com The indoline (B122111) ring system is generally activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. However, the presence of two deactivating halogen substituents (bromo and fluoro) on the aromatic portion of this compound complicates the reactivity.

The directing effect of the substituents must be considered. The indoline nitrogen is a powerful ortho-, para-director, activating the C-5 and C-7 positions. The fluorine and bromine atoms are deactivating but also ortho-, para-directing. In this case, the C-5 position is ortho to the bromine and para to the nitrogen, while the C-6 position is meta to the nitrogen and ortho to the fluorine. The powerful activating and directing effect of the nitrogen atom typically dominates, suggesting that electrophilic substitution, such as nitration or halogenation, would preferentially occur at the C-5 position.

ReactionReagentExpected Major Product
NitrationHNO₃ / H₂SO₄4-Bromo-7-fluoro-5-nitroindoline
BrominationBr₂ / FeBr₃4,5-Dibromo-7-fluoroindoline
Friedel-Crafts AcylationCH₃COCl / AlCl₃1-Acetyl-4-bromo-7-fluoro-5-acetylindoline*
SulfonationFuming H₂SO₄This compound-5-sulfonic acid

*Note: Friedel-Crafts reactions may lead to acylation on both the nitrogen and the aromatic ring depending on the reaction conditions.

Catalytic Cross-Coupling Reactions for Molecular Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures from simple precursors. mdpi.com The carbon-bromine bond at the C-4 position of this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C(sp²)–C(sp²) bonds. yonedalabs.com It involves the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. yonedalabs.comyoutube.com This reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov

This compound can serve as the halide partner, reacting at the more labile C-Br bond. This allows for the introduction of a wide array of aryl and heteroaryl groups at the C-4 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Research on analogous substrates, such as 7-bromo-4-substituted-1H-indazoles, has demonstrated successful Suzuki-Miyaura couplings, providing a framework for optimizing conditions for this compound. nih.govrsc.org

Arylboronic AcidCatalyst / LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Phenyl-7-fluoroindoline
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane4-(4-Methoxyphenyl)-7-fluoroindoline
Pyridin-3-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄THF/H₂O4-(Pyridin-3-yl)-7-fluoroindoline
Thiophen-2-ylboronic acidPd₂(dba)₃ / XPhosK₂CO₃DME4-(Thiophen-2-yl)-7-fluoroindoline

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions based on established literature for similar aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad applicability in synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org

The C-Br bond of this compound is well-suited for this transformation, allowing for the introduction of primary and secondary amines, as well as other nitrogen nucleophiles, at the C-4 position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. beilstein-journals.org The selection of the ligand is critical and often depends on the specific amine and aryl halide being coupled. libretexts.org

AmineCatalyst / LigandBaseSolventProduct
MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene4-(Morpholin-4-yl)-7-fluoroindoline
Aniline (B41778)Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane4-(Phenylamino)-7-fluoroindoline
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene4-(Benzylamino)-7-fluoroindoline
Benzophenone iminePd₂(dba)₃ / DavePhosNaOt-BuDME4-Amino-7-fluoroindoline (after hydrolysis)

This table presents representative conditions for Buchwald-Hartwig amination based on common protocols.

Beyond the Suzuki and Buchwald-Hartwig reactions, the halogenated indoline core can participate in a variety of other transition metal-catalyzed transformations to further diversify its structure. sci-hub.sersc.org

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the C-Br bond with a terminal alkyne to form an alkynylated indoline. This product can serve as a versatile intermediate for further transformations, such as cyclizations or click chemistry.

Heck Coupling: A palladium-catalyzed reaction between this compound and an alkene can form a new carbon-carbon bond, leading to the synthesis of styrenyl-type derivatives at the C-4 position.

Stille Coupling: This reaction utilizes organostannane reagents to form C-C bonds under palladium catalysis. It offers an alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable.

Ullmann Condensation: A copper-catalyzed reaction that can be used for C-N, C-O, and C-S bond formation. While often requiring harsher conditions than its palladium-catalyzed counterparts, it remains a useful method, especially for certain substrates. acsgcipr.org

These diverse catalytic methods underscore the value of this compound as a building block, enabling the synthesis of a wide range of complex derivatives through selective functionalization of its carbon-halogen bonds.

Redox Chemistry and Further Functionalization

The reactivity of the this compound core is dictated by the interplay of the electron-donating indoline nitrogen and the electron-withdrawing halogen substituents on the benzene ring. These features allow for a range of chemical transformations, including oxidation of the indoline ring, reduction of appended functional groups, and derivatization at various positions.

Selective Oxidation Processes for Indoline Derivatives

The oxidation of indolines is a common strategy to introduce functionality or to access the corresponding indole (B1671886) structure. In the case of this compound derivatives, selective oxidation can lead to various products depending on the oxidant and reaction conditions.

A primary oxidation pathway for indolines is the dehydrogenation to form the aromatic indole ring. While specific studies on this compound are not extensively documented, general methods for indoline dehydrogenation are applicable. These often involve the use of oxidizing agents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. The resulting 4-bromo-7-fluoroindole is a versatile intermediate for further chemical exploration.

SubstrateReagentProductNotes
IndolineMnO₂IndoleCommon and effective method.
IndolinePd/CIndoleOften requires a hydrogen acceptor.

This table presents general methods for the oxidation of indolines to indoles, which are expected to be applicable to this compound.

Oxidation can also occur at the nitrogen atom, particularly if it is substituted. For instance, N-alkyl-4-bromo-7-fluoroindolines could potentially be oxidized to the corresponding N-oxides or undergo oxidative C-N bond cleavage under specific conditions.

Reductive Transformations (e.g., Nitro Group Reduction)

Reductive transformations are crucial for introducing amino functionalities, which are key for further derivatization. A common strategy involves the reduction of a nitro group, which can be introduced onto the aromatic ring of this compound through electrophilic nitration.

For a closely related compound, 5-bromo-7-nitroindoline, its utility as a building block in pharmaceutical synthesis highlights the importance of the nitro group as a precursor to an amino group. The reduction of the nitro group in such systems is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate). Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

The resulting aminoindoline, such as 4-bromo-7-fluoro-5-aminoindoline, is a valuable intermediate for the synthesis of a wide range of compounds, including those with applications in the development of fluorescent probes and other biologically active molecules.

Starting MaterialReducing AgentProduct
5-Bromo-7-nitroindolinePd/C, H₂5-Bromo-7-aminoindoline
Aromatic Nitro CompoundSnCl₂, HClAromatic Amine
Aromatic Nitro CompoundFe, Acetic AcidAromatic Amine

This table showcases common methods for the reduction of aromatic nitro compounds, which are applicable to nitro derivatives of this compound.

Derivatization at the Indoline Nitrogen (N-1 Functionalization)

The nitrogen atom of the indoline ring is a nucleophilic center and can be readily functionalized through various reactions, including alkylation and acylation. These modifications are often crucial for modulating the biological activity and physicochemical properties of indoline-based compounds.

N-Alkylation: The secondary amine of this compound can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base is important to deprotonate the indoline nitrogen without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N).

N-Acylation: Acylation of the indoline nitrogen introduces an amide functionality, which can alter the electronic properties of the ring system and provide a handle for further transformations. Acylating agents such as acid chlorides or anhydrides react readily with this compound, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Reaction TypeReagentFunctional Group Introduced
N-AlkylationAlkyl Halide + BaseAlkyl group
N-AcylationAcid Chloride + BaseAcyl group

This table summarizes general N-1 functionalization reactions for indolines.

Side Chain and Pyrrole (B145914) Ring Functionalization at Carbon Centers

Functionalization of the carbon atoms of the pyrroline (B1223166) ring (C2 and C3 positions) of this compound allows for the introduction of diverse substituents and the creation of stereocenters.

The reactivity of the C2 and C3 positions is influenced by the nature of the substituent on the indoline nitrogen. N-acylated or N-sulfonylated indolines can be deprotonated at the C2 position with a strong base, such as an organolithium reagent, to form a nucleophilic species that can react with various electrophiles.

The C3 position of indolines can also be a site for functionalization. For instance, under certain conditions, electrophilic substitution can occur at this position. However, controlling the regioselectivity between C3 and the aromatic ring can be challenging and often depends on the specific reaction conditions and the directing effects of the substituents present on the molecule.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 7 Fluoroindoline

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 4-bromo-7-fluoroindoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

¹³C-NMR spectroscopy is particularly powerful for defining the carbon skeleton of complex molecules like indole (B1671886) alkaloids. nih.gov The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is significantly influenced by the presence of electronegative halogen substituents. In halogenated indoles and related structures, the introduction of bromine or fluorine atoms causes predictable shifts in the signals of the carbons to which they are attached and, to a lesser extent, to adjacent carbons. nih.gov

For this compound, the bromine atom at the C4 position and the fluorine atom at the C7 position exert strong inductive and resonance effects, which are reflected in the ¹³C-NMR spectrum. The carbon atom directly bonded to the highly electronegative fluorine (C7) is expected to show a large downfield shift and exhibit a strong one-bond carbon-fluorine coupling constant (¹JCF). Conversely, the carbon atom attached to bromine (C4) also experiences a shift, though the effect of bromine (the "heavy atom effect") can be more complex than simple deshielding. The chemical shifts of the other aromatic carbons (C3a, C5, C6, C7a) are also modulated by these substituents. The aliphatic carbons of the five-membered ring (C2 and C3) are less affected but still provide crucial information for confirming the indoline (B122111) structure.

Table 4.1: Expected ¹³C-NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (δ) Range (ppm)Key Influences
C245-55Aliphatic, adjacent to nitrogen
C330-40Aliphatic
C3a125-135Aromatic, influenced by C4-Br
C4110-120Aromatic, directly attached to Br
C5115-125Aromatic, ortho to C4-Br
C6120-130Aromatic, meta to C4-Br, ortho to C7-F
C7145-155 (doublet due to ¹JCF)Aromatic, directly attached to F
C7a140-150Aromatic, adjacent to N and C7-F

Note: These are estimated ranges based on general substituent effects in halogenated aromatic and heterocyclic systems. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com The chemical shift of fluorine is extremely sensitive to its local environment, making it an exquisite probe for conformational changes and intermolecular interactions. researchgate.net In the context of this compound, the single fluorine atom at the C7 position provides a powerful spectroscopic handle.

The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, likely in the typical range for aromatic C-F compounds (around -100 to -140 ppm relative to CFCl₃). ucsb.edu Subtle changes in the conformation of the five-membered indoline ring or its inversion could lead to changes in the fluorine chemical shift or line broadening. researchgate.net This sensitivity is particularly valuable in ligand-target interaction studies. nih.gov If this compound binds to a biological target such as a protein, the ¹⁹F chemical shift can report on the binding event. nih.gov Changes in the chemical shift upon binding can provide information about the binding affinity and the nature of the local environment in the protein's binding pocket. nih.gov Furthermore, ¹⁹F NMR can be used in complex mixtures to identify and characterize fluorinated compounds without the need for separation. rsc.org

Vibrational and Electronic Spectroscopic Investigations

Vibrational and electronic spectroscopy provide complementary information to NMR, revealing details about the bonding within the molecule and the nature of its electron orbitals.

Key expected vibrational frequencies are summarized below:

Table 4.2: Expected Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H Stretch3300-3500Typically a sharp to medium band.
Aromatic C-H Stretch3000-3100Appears at frequencies just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch2850-2960Arises from the CH₂ groups at C2 and C3. libretexts.org
Aromatic C=C Stretch1450-1600Multiple bands are expected due to the substituted benzene (B151609) ring.
C-N Stretch1250-1350Characteristic of the aryl amine moiety.
C-F Stretch1000-1250Typically a very strong band in the IR spectrum. spectroscopyonline.com
C-Br Stretch500-690Found in the low-frequency region of the IR spectrum. libretexts.org

The combination of these bands, particularly the unique pattern in the fingerprint region (below 1500 cm⁻¹), allows for the unambiguous identification of the compound. msu.edu

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). The indoline core contains a phenyl ring fused to a five-membered nitrogen-containing ring, which constitutes a chromophore that absorbs UV light.

The parent indole chromophore exhibits strong absorption bands in the UV region. nist.gov The saturation of the 2,3-double bond to form indoline alters the electronic structure, but the molecule remains an effective UV absorber. The bromine and fluorine substituents on the aromatic ring act as auxochromes, modifying the absorption profile. Both halogens possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M), and they are also strongly electronegative, withdrawing electron density via the inductive effect (-I). ijrar.org

These competing effects influence the energy of the electronic transitions. The resonance donation of electrons generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). The strong inductive effect, however, can stabilize the ground state, potentially leading to a hypsochromic shift (a shift to shorter wavelengths). The net effect is a combination of these factors. For this compound, one would expect π → π* transitions characteristic of the substituted benzene ring, with λmax values likely shifted compared to unsubstituted indoline. The presence of heavy atoms like bromine can also influence the probability of certain electronic transitions. docbrown.info

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. However, the presence of the bromine atom is expected to significantly decrease or quench the fluorescence quantum yield. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing fluorescence.

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and elucidating its structure through fragmentation analysis. The nominal molecular weight of this compound (C₈H₇BrFN) is 216 g/mol , calculated using the most common isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). Its exact monoisotopic mass is 214.9746 u.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z) and having an intensity ratio of approximately 1:1. youtube.com This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
Ion SpeciesCalculated m/zRelative Intensity (%)
[C₈H₇⁷⁹BrFN]⁺214.9746100.0
[C₈H₇⁸¹BrFN]⁺216.972697.3

Fragmentation analysis under electron impact (EI) conditions would likely proceed through several pathways characteristic of indoline and halogenated aromatic compounds. Common fragmentation patterns include:

Alpha-Cleavage: As an amine, indolines can undergo cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org

Loss of Halogen: A prominent fragmentation pathway for halogenated compounds is the loss of the halogen atom. miamioh.edu For this compound, this would result in fragment ions corresponding to [M-Br]⁺ and [M-F]⁺.

Ring Fission: The bicyclic indoline structure may undergo ring opening and subsequent fragmentation.

Computational Chemistry Approaches in Indoline Research

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. aps.org These methods solve approximations of the Schrödinger equation to determine molecular properties. aps.org

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Table 2: Exemplary Data from Quantum Chemical Calculations for a Halogenated Indole Derivative
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Dipole Moment2.5 DebyeMolecular polarity

Molecular docking and molecular dynamics (MD) simulations are computational techniques central to drug discovery and molecular biology. espublisher.comnih.gov These methods are used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. tandfonline.comnih.gov

Molecular Docking: This process involves computationally placing the ligand into the binding site of a receptor in various orientations and conformations to find the most stable binding mode. The stability is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Docking studies on indole derivatives have identified key interactions, such as hydrogen bonds with specific amino acid residues (e.g., glutamic acid) and π-cation interactions, that are vital for binding. nih.govtandfonline.com The bromine and fluorine atoms on the indoline ring can significantly influence binding through halogen bonding and by altering the electronic properties of the aromatic system.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex over time (typically nanoseconds). nih.govtandfonline.com These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding pocket and the persistence of key intermolecular interactions, thereby validating the docking results. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For halogenated indoles and related heterocyclic compounds, QSAR models are frequently developed to guide the synthesis of new derivatives with improved potency. nih.govmdpi.commdpi.comeurjchem.com

The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates these descriptors with the observed activity (e.g., IC₅₀ values). eurjchem.com The presence of halogen atoms is often a critical factor in these models. For example, studies on indole derivatives have shown that substitutions with fluorine or bromine at certain positions can significantly enhance binding affinity for targets like the serotonin (B10506) transporter. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives
Descriptor ClassExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity
StericMolecular weight, Molar refractivitySize, Bulk
TopologicalWiener index, Kier & Hall indicesMolecular connectivity and shape
HydrophobicLogP (Octanol-water partition coefficient)Lipophilicity

Theoretical studies provide fundamental insights into the three-dimensional structure (conformation) and energetic properties of molecules.

Conformational Analysis: The five-membered ring of the indoline system is not planar. Computational methods can be used to determine the relative energies of its possible conformations, such as the "envelope" and "twist" forms. These calculations help identify the lowest energy (most stable) conformation of this compound, which is critical for understanding its shape and how it can interact with other molecules.

Tautomerism: Tautomers are isomers that differ in the position of a proton and a double bond. While tautomerism is a significant consideration for systems like indolin-2-ones, the indoline scaffold of this compound is a saturated amine system where prototropic tautomerism is not a major factor. researchgate.net The N-H tautomer is overwhelmingly the most stable form. Quantum chemical calculations can confirm this by computing the Gibbs free energies of any potential, albeit highly unstable, tautomeric forms, demonstrating their energetic infeasibility. mdpi.com

Energetics: Computational methods can accurately calculate thermodynamic properties such as the heat of formation and Gibbs free energy. These values are fundamental to understanding the stability of the molecule and the thermodynamics of reactions in which it might participate.

Biological Activity and Mechanistic Insights of 4 Bromo 7 Fluoroindoline Analogues

Antimicrobial and Antivirulence Research

Analogues of 4-Bromo-7-fluoroindoline, particularly halogenated indoles, have been investigated for their ability to combat bacterial pathogens, not by direct bactericidal action, but by disarming them of their virulence factors. nih.gov This antivirulence approach is considered a potential strategy to address the challenge of antibiotic resistance. nih.gov

Research has focused on the effects of halogenated indoles on Vibrio campbellii, a significant pathogen in aquaculture. asm.org Studies have shown that the position of the halogen substituent on the indole (B1671886) ring is crucial, with 4- and 7-substituted compounds often demonstrating high activity. asm.org

Halogenated indole analogues have been shown to significantly interfere with several key virulence phenotypes in bacteria. nih.gov A study investigating 44 different indoles against Vibrio campbellii found that 17 halogenated analogues could significantly decrease virulence. nih.govasm.org

Motility: All 17 selected halogenated indoles demonstrated an ability to decrease the swimming motility of V. campbellii at concentrations of 10 μM and 100 μM. nih.govasm.org Similarly, 7-fluoroindole (B1333265) has been shown to suppress the swarming motility of Pseudomonas aeruginosa. nih.gov

Biofilm Formation: The majority of the tested indole analogues were effective at decreasing biofilm formation in V. campbellii at a concentration of 100 μM. nih.govasm.org Other studies have confirmed that 7-fluoroindole can inhibit biofilm formation in P. aeruginosa. nih.govvliz.be

Protease Activity: While the effect on motility and biofilm formation was pronounced, a less significant, slight decrease in protease activity was observed for the tested indole analogues against V. campbellii. nih.govasm.org However, other research has noted that 7-fluoroindole can suppress protease activity in P. aeruginosa. nih.gov

The table below summarizes the antivirulence effects of selected halogenated indole analogues.

CompoundTarget OrganismEffect on MotilityEffect on Biofilm FormationEffect on Protease Activity
Halogenated Indoles (general) Vibrio campbelliiDecreased nih.govasm.orgDecreased nih.govasm.orgSlightly Decreased nih.govasm.org
7-Fluoroindole Pseudomonas aeruginosaSuppressed nih.govInhibited nih.govvliz.beSuppressed nih.gov
4-Iodoindole, 7-Iodoindole Vibrio parahaemolyticusInhibited asm.orgInhibited asm.orgInhibited asm.org
4-Chloroindole, 7-Chloroindole Vibrio parahaemolyticusInhibited asm.orgInhibited asm.orgInhibited asm.org

The mechanism of action for some bromoindole derivatives involves direct interaction with the bacterial membrane. nih.gov Studies on 6-bromoindolglyoxylamide polyamine derivatives have shown that their antimicrobial activity is linked to the rapid permeabilization and depolarization of the membrane in both Gram-positive and Gram-negative bacteria. nih.gov This suggests that these compounds can disrupt the physical integrity of the bacterial cell envelope. Another study on bisindole alkaloids proposed a similar mechanism, where the compounds act as cationic surfactants that destabilize the cytoplasmic membrane. mdpi.com

Beyond their intrinsic antivirulence activity, certain indole analogues have shown promise as antibiotic enhancers, or potentiators, capable of restoring the efficacy of conventional antibiotics against resistant strains. nih.gov

A fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was tested for its ability to work synergistically with oxacillin (B1211168) against a methicillin-resistant Staphylococcus aureus (MRSA) strain. mdpi.com The study found that the fluorinated bisindole enabled a remarkable 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin, indicating a strong synergistic effect. mdpi.com Similarly, a 6-bromoindolglyoxylamide derivative containing a spermine (B22157) chain displayed antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa in vitro. nih.gov

Mechanisms of Action Against Bacterial Pathogens (e.g., Vibrio species)

Anticancer Activity and Molecular Targeting

Analogues of this compound have also been synthesized and evaluated for their potential in cancer therapy. The strategy has focused on targeting specific enzymatic pathways that play a role in tumor immune evasion.

A significant area of research is the development of dual inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO). sci-hub.se Both enzymes are involved in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in mediating immunosuppression within the tumor microenvironment. dovepress.com The expression of IDO1 and TDO in tumors is often associated with poor prognosis. dovepress.com While selective IDO1 inhibitors have been developed, their clinical success has been limited, possibly because TDO can compensate for the inhibition of IDO1. sci-hub.se This has led to the hypothesis that dual inhibition of both enzymes could be a more effective strategy for cancer immunotherapy. sci-hub.se

In this context, indole-2-carboxylic acid derivatives have been designed as IDO1/TDO dual inhibitors. sci-hub.se Notably, the synthesis of these potential anticancer agents has utilized 2-methyl-4-bromo-7-fluoro-1H-indole as a key intermediate building block, directly linking the 4-bromo-7-fluoroindole scaffold to the development of novel dual IDO1/TDO inhibitors. sci-hub.se

Interaction with Proteasome Systems

The direct interaction of this compound analogues with proteasome systems is a developing area of research with limited specific data currently available. Proteasomes are complex protein machinery responsible for degrading unnecessary or damaged proteins, and their inhibition is a validated strategy in cancer therapy. While some complex indole derivatives, such as indole-3-carbinol, have been investigated for their ability to sensitize cancer cells to approved proteasome inhibitors like bortezomib, there is no direct evidence to suggest that fluoro-bromo substituted indolines themselves are primary inhibitors of proteasome activity. Further research is required to determine if these analogues have any direct modulatory effects on the catalytic subunits of the 20S proteasome or associated regulatory particles.

Investigation of Cellular Mechanisms of Action in Vitro

In vitro studies on fluoroindole analogues have revealed significant effects on bacterial virulence and pathogenesis without necessarily inhibiting cell growth, a strategy known as antivirulence therapy. One prominent example is the analogue 7-fluoroindole . Research has demonstrated that this compound can effectively inhibit biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa. researchgate.net

The cellular mechanism for this activity involves the downregulation of key virulence factors that are regulated by the bacterial communication system known as quorum sensing (QS). researchgate.net By interfering with QS signaling, 7-fluoroindole markedly reduces the production of several extracellular virulence factors, including pyocyanin, rhamnolipids, and siderophores (pyoverdine and pyochelin), as well as suppressing swarming motility and protease activity. researchgate.nettum.de This targeted disruption of virulence diminishes the pathogen's ability to establish and maintain infections.

Enzymatic and Receptor Interaction Studies

Analysis of Binding Affinities to Biological Receptors and Enzymes

Analogues of this compound have been designed and evaluated as potent inhibitors of specific viral enzymes. A notable example is the development of fluorinated indole derivatives that target the cap-binding domain of the influenza virus polymerase basic protein 2 (PB2). This domain is crucial for the "cap-snatching" mechanism the virus uses to transcribe its own mRNA.

A 5,7-difluoroindole (B1306068) derivative, identified as compound 11a in a key study, demonstrated potent inhibition of the PB2 protein from both influenza A and B strains. researchgate.net The binding affinity was quantified using a competitive binding assay, which measures the concentration of the inhibitor required to displace 50% of a fluorescently labeled probe from the target protein (IC50). The results highlighted the high affinity of this fluoroindole analogue for its enzymatic target. researchgate.net

Table 1: Inhibitory Activity of Fluoroindole Analogue 11a against Influenza PB2 Protein

CompoundTarget EnzymeAssay TypeIC50 (nM)Reference
Compound 11a (5,7-difluoroindole derivative)Influenza A PB2 ProteinCompetitive Binding Assay4 researchgate.net
Compound 11a (5,7-difluoroindole derivative)Influenza B PB2 ProteinCompetitive Binding Assay14 nih.gov

Elucidation of Molecular Binding Modes (e.g., PB2 Cap Binding Region)

The molecular basis for the inhibitory activity of fluoroindole analogues against the influenza PB2 protein has been elucidated through X-ray crystallography. The crystal structure of the 5,7-difluoroindole derivative 11a in complex with the influenza A PB2 cap-binding domain has been resolved, providing a detailed view of its binding mode. researchgate.net

Modulation of Specific Biochemical Pathways

As detailed in section 5.2.3, fluoroindole analogues have been shown to modulate specific biochemical pathways in bacteria, particularly the quorum sensing (QS) pathways in P. aeruginosa. The analogue 7-fluoroindole interferes with the intricate signaling cascade that bacteria use to coordinate collective behaviors and virulence. researchgate.net

This interference leads to the downregulation of genes responsible for producing a range of virulence factors. The specific pathways affected include those for the synthesis of:

Pyocyanin: A blue-green pigment with redox activity that generates reactive oxygen species, causing tissue damage. researchgate.net

Rhamnolipids: Biosurfactants that are essential for swarming motility and biofilm maintenance. researchgate.net

Proteases: Enzymes that degrade host proteins and contribute to tissue invasion. tum.de

By suppressing these QS-regulated pathways, 7-fluoroindole effectively disarms the bacterium, reducing its pathogenic potential without exerting selective pressure that could lead to antibiotic resistance. researchgate.net

Influence on Efflux Pump Activity (e.g., NorA Efflux Pump)

The indole scaffold, the core structure of indoline (B122111), is known to be a "privileged structure" in medicinal chemistry, and its derivatives have been extensively studied as inhibitors of bacterial efflux pumps. These pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring multidrug resistance (MDR). The NorA efflux pump in Staphylococcus aureus is a well-characterized example that exports fluoroquinolone antibiotics like ciprofloxacin (B1669076).

Numerous studies have demonstrated that synthetic indole derivatives can inhibit the activity of the NorA pump. These compounds act as efflux pump inhibitors (EPIs), restoring the efficacy of conventional antibiotics. The mechanism involves the inhibitor binding to the pump, which competitively or non-competitively blocks the binding and transport of the antibiotic substrate. This leads to an accumulation of the antibiotic inside the bacterial cell, allowing it to reach its target. For instance, the indole derivative SMJ-5 was identified as a potent NorA inhibitor, significantly increasing the intracellular accumulation of fluorescent substrates like ethidium (B1194527) bromide and the antibiotic norfloxacin (B1679917) in a NorA-overexpressing strain of S. aureus.

Table 2: Effect of Indole Analogues on NorA Efflux Pump Activity

Compound ClassBacterial StrainEffectMechanismReference
2-aryl-1H-indolesS. aureusPotentiation of ciprofloxacin activityInhibition of NorA efflux pump
Indole Derivative SMJ-5S. aureus (NorA overexpressing)Increased accumulation of ethidium bromide and norfloxacinInhibition of NorA efflux pump and transcriptional downregulation of norA gene

Structure-Activity Relationship (SAR) Studies of Halogenated Indoline Scaffolds

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. nih.gov The strategic placement of halogen atoms on this scaffold is a common and effective method for modulating the pharmacological properties of the resulting analogues. Structure-Activity Relationship (SAR) studies are crucial in elucidating how these modifications influence biological activity. Research into tricyclic indoline alkaloids, for example, has identified compounds that can resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. nih.gov Thorough SAR investigations of these complex molecules have helped to identify which parts of the structure can be modified without losing efficacy, leading to the discovery of analogues with enhanced potency. nih.gov

Role of Bromine and Fluorine Substituents in Biological Potency and Selectivity

The incorporation of bromine and fluorine into the indoline scaffold plays a pivotal role in defining the biological potency and selectivity of the analogues. Halogens, in general, are known to enhance the stability of inhibitors by forming additional interactions, such as halogen bonds, within the binding pockets of target proteins. researchgate.net

Bromine often proves essential for the biological activity of certain indoline series. In SAR studies of some resistance-modifying agents, the replacement of a bromine atom at a specific position with a methyl group, a methoxy (B1213986) group, or even hydrogen led to a significant decrease or complete abolishment of activity. acs.org This highlights that a halogen at this position is a necessary feature for the compound's function. acs.org While chlorine can sometimes substitute for bromine, it may result in somewhat reduced activity, although this can be accompanied by lower toxicity to mammalian cells. acs.org Natural bromophenols and their derivatives have also demonstrated significant antioxidant and anticancer potential, indicating the broad utility of bromine in bioactive compounds. nih.gov

Fluorine incorporation is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. daneshyari.com Introducing fluorine can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. daneshyari.comnih.gov Replacing hydrogen with fluorine on aromatic rings is a particularly effective tactic to slow down oxidative metabolism by cytochrome P450 enzymes. daneshyari.com The high electronegativity of fluorine can also alter the acidity (pKa) of nearby functional groups, which can improve a drug's bioavailability. nih.govnih.gov In some indoline analogues, the addition of a fluorine atom to a bromine-containing scaffold has been shown to yield slightly improved activity and reduced toxicity. acs.org This demonstrates the synergistic potential of using multiple different halogens within the same molecule.

The table below summarizes the general effects of incorporating bromine and fluorine substituents into drug candidates.

FeatureRole of BromineRole of Fluorine
Binding Interactions Can form halogen bonds and enhance binding affinity. Often essential for activity in specific scaffolds. acs.orgresearchgate.netCan form hydrogen bonds and dipole-dipole interactions, anchoring the molecule in a specific conformation to improve potency. researchgate.netnih.gov
Metabolic Stability Can block sites of metabolism, though less commonly used for this purpose than fluorine.A well-established strategy to block metabolic oxidation, increasing the drug's half-life. daneshyari.comnih.gov
Lipophilicity Increases lipophilicity.Can either increase or decrease lipophilicity depending on the molecular context, offering a tool to fine-tune this property. daneshyari.comnih.gov
Electronic Effects Acts as an electron-withdrawing group through induction.Strong electron-withdrawing effects can alter the pKa of nearby groups, affecting bioavailability. nih.gov

Impact of Substituent Positions on Pharmacological Profiles

The position of halogen substituents on the indoline ring is a critical determinant of the resulting compound's pharmacological profile. SAR studies have consistently shown that moving a halogen atom to different positions on the aromatic portion of the indoline can dramatically alter or reduce its biological activity. acs.org

For a series of indoline-based resistance-modifying agents, activity was found to be optimal when a bromine atom was maintained at the 5-position of the indoline ring. acs.org Moving this bromine to other positions, such as the 4-, 6-, or 7-positions, significantly diminished its RMA activity. acs.org This suggests a strict structural requirement for interaction with the biological target. Furthermore, the introduction of a second halogen at the 7-position showed position-dependent effects. When a chlorine atom was at the 5-position, adding a fluorine at the 7-position significantly reduced activity. acs.org However, when bromine was at the 5-position, adding a fluorine at the 7-position (creating a 5-bromo-7-fluoroindoline analogue) resulted in slightly improved activity. acs.org

This positional importance is also observed in other indole-based compounds. Studies have revealed that substituents at the 5-position of the indole nucleus can lead to distinct "families" of ligands with divergent structure-affinity relationships. nih.gov For some targets, substitutions at position 5 are preferred as they allow the molecule to adopt a conformation where the substituents are correctly positioned to bind within a G-tetrad. nih.gov Conversely, substitutions at other positions, like position 4, have been found to be the least favorable for certain activities. researchgate.net The presence of halogens at either position 5 or 7 has been noted to produce an effect on cytotoxicity in other indole derivatives. mdpi.com

The following table presents hypothetical data based on published SAR findings for a series of halogenated indoline resistance-modifying agents, illustrating the impact of substituent position. acs.org

Compound AnalogueR1 (Position 5)R2 (Position 7)Relative RMA Activity
Parent Compound BrH+++
Analogue A ClH++
Analogue B HH-
Analogue C Br (at pos. 6)H+
Analogue D ClF+
Analogue E BrF++++

(Activity Scale: ++++ High, +++ Moderate, ++ Low, + Very Low, - Inactive)

These findings underscore that both the type of halogen and its precise location on the indoline scaffold are crucial variables that must be carefully optimized in the design of new therapeutic agents.

Emerging Applications and Future Research Directions

4-Bromo-7-fluoroindoline as a Versatile Chemical Synthon for Advanced Organic Synthesis

In organic synthesis, a "synthon" is a conceptual unit within a molecule that facilitates the formation of new chemical bonds. This compound is a prime example of a versatile synthon due to its distinct reactive sites.

The Bromine Atom: The bromine atom at the 4-position is a key functional handle for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. acs.orgnih.gov These reactions are fundamental in modern organic chemistry for constructing complex molecular architectures from simpler precursors. For instance, the Suzuki-Miyaura coupling could be used to attach various aryl or heteroaryl groups to the indoline (B122111) core, generating a library of diverse compounds for further study. nih.govnih.gov

The Indoline Nitrogen: The secondary amine within the indoline ring is a nucleophilic site that can be readily functionalized through reactions like acylation, alkylation, and sulfonylation. This allows for the introduction of a wide array of substituents, further modifying the compound's properties. Protecting this nitrogen, for example with a tosyl group, can be a strategic step to direct reactivity to other parts of the molecule before its removal in a later step. guidechem.com

The Aromatic Ring: The benzene (B151609) ring portion of the molecule, influenced by the electron-withdrawing fluorine atom, can also participate in electrophilic aromatic substitution reactions, although the positions of substitution would be directed by the existing groups.

The combination of these reactive sites allows chemists to use this compound as a modular building block, selectively modifying different parts of the molecule to construct elaborate and highly functionalized final products.

Advancements in Medicinal Chemistry and Drug Discovery Based on the Indoline Scaffold

The indoline scaffold is a cornerstone in drug discovery, recognized for its ability to interact with a wide range of biological targets. researchgate.net The strategic incorporation of fluorine and bromine atoms into this scaffold, as seen in this compound, aligns with modern medicinal chemistry strategies aimed at fine-tuning the properties of drug candidates. researchgate.netnih.gov

Bioisosterism is a strategy in drug design where one atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties. patsnap.com This is done to enhance the desired properties of a compound, such as potency, selectivity, or metabolic stability, while minimizing undesirable effects. patsnap.comnih.gov

The fluorine atom in this compound is a classic bioisostere of a hydrogen atom. tandfonline.comu-tokyo.ac.jp While their sizes are comparable (van der Waals radii of 1.35 Å for fluorine vs. 1.20 Å for hydrogen), fluorine's extreme electronegativity imparts significant changes to the molecule's electronic properties. u-tokyo.ac.jp Introducing fluorine can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom can block this pathway, thereby increasing the drug's half-life in the body. chemxyne.comnih.gov

Modulated Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the indoline nitrogen, affecting its ionization state at physiological pH and influencing how the molecule interacts with its biological target. nih.gov

Enhanced Binding Affinity: Fluorine can alter the conformation of a molecule or participate in unique non-covalent interactions (like hydrogen bonds or dipole-dipole interactions) with protein targets, potentially leading to tighter binding and higher potency. chemxyne.comnih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized by modifying the 4-bromo and 7-fluoro positions. For example, using the bromine atom as a reactive handle, various substituents can be introduced via cross-coupling reactions. acs.org The biological activity of each new compound is then tested to build a SAR map, which guides the design of more potent and selective molecules. danaher.com

Improving ADMET Properties: The acronym ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Lead optimization aims to enhance these pharmacokinetic and safety profiles. drugdevelopment.fi The lipophilicity and polarity of the indoline scaffold can be systematically tuned by adding or modifying substituents to improve properties like membrane permeability and solubility. danaher.com

Computational and In Silico Modeling: Computer-aided drug design can predict how modifications to the this compound scaffold will affect its binding to a target protein. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.

Potential Applications in Materials Science and Organic Electronics

The unique electronic properties conferred by halogen atoms make compounds like this compound intriguing candidates for the development of advanced materials. researchgate.net

The presence of both bromine and fluorine can lead to materials with distinct characteristics.

Fluorine's Influence: The incorporation of fluorine into organic molecules is a proven strategy for tuning their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. chemeurope.com This can enhance the stability and performance of organic semiconductors. tuni.fifluorobenzene.ltd Fluorination can also promote desirable molecular packing in the solid state, which is crucial for efficient charge transport. tuni.fi

Bromine's Role: The bromine atom not only serves as a synthetic handle for building larger, conjugated systems but also can enhance intermolecular interactions through polarization effects. nih.govresearchgate.netrsc.org In some cases, heavy atoms like bromine can influence the photophysical properties of a material.

Organic field-effect transistors (OFETs) are key components of next-generation flexible electronics, displays, and sensors. rsc.org The performance of an OFET is highly dependent on the semiconductor material used.

The structural features of this compound make its derivatives promising for this application. Fluorination is a widely used strategy to create high-performance, air-stable n-type (electron-transporting) organic semiconductors. acs.org The high electronegativity of fluorine helps to lower the LUMO energy level of the material, making it less susceptible to oxidation by air and moisture. fluorobenzene.ltdacs.org

Furthermore, the indoline core can be incorporated into larger, more rigid, and planar conjugated structures, which are known to facilitate better charge transport. researchgate.net The bromine atom provides a convenient point for polymerization or for linking multiple indoline units together, creating oligomers or polymers with extended π-conjugation suitable for use as the active layer in an OFET. mdpi.com The improved molecular packing often seen in fluorinated and brominated compounds can lead to higher charge carrier mobility, a critical parameter for transistor performance. nih.govrsc.org

Data Tables

Table 1: Physicochemical Properties of 4-Bromo-7-fluoroindole *

PropertyValue
CAS Number 883500-66-1 musechem.comchemicalbook.com
Molecular Formula C₈H₅BrFN musechem.com
Molecular Weight 214.03 g/mol musechem.com
IUPAC Name 4-bromo-7-fluoro-1H-indole musechem.com
InChI Key PBQKMEMSAFAVKF-UHFFFAOYSA-N musechem.com

*Note: Data is for the related indole (B1671886) structure, as comprehensive data for the indoline is less available in public databases. The core difference is the saturation of the five-membered ring in indoline.

Innovation in Synthetic Methodologies for Indolines and Halogenated Analogues

Recent advancements have emphasized the use of transition-metal catalysis for the synthesis of indolines and their derivatives. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for creating various fused tricyclic indole skeletons through domino reactions. nih.gov These methods, such as intramolecular Larock indole annulation, provide rapid access to complex molecular architectures from readily available starting materials like ortho-haloanilines and alkynes. nih.gov Beyond palladium, catalysts based on cobalt and gold have also been employed in efficient indolization and cyclization reactions to yield highly substituted indoles and their reduced indoline counterparts. mdpi.com

A significant shift towards more sustainable and milder reaction conditions is evident in the rise of visible-light-induced methodologies. chemrxiv.org Photoredox catalysis enables the functionalization of the sp3 C–H bond of amines to generate ⍺-amino radicals, which can then undergo annulation strategies to form the indoline ring. chemrxiv.org This approach often avoids the need for expensive or toxic metal catalysts and oxidants. chemrxiv.org Another key area of innovation is the dearomative annulation of N-acylindoles, which provides access to three-dimensional indoline structures from flat aromatic precursors. researchgate.netresearchgate.net These reactions can be achieved through various means, including palladium-catalyzed Heck reactions and Lewis acid-catalyzed reductive processes. researchgate.net

The synthesis of halogenated analogues, such as this compound, benefits from both direct halogenation techniques and the use of halogenated starting materials in cyclization reactions. Halogen atoms can be introduced onto the indole or indoline core using various reagents, and their presence can be leveraged to control subsequent reactions. mdpi.commdpi.com For instance, halogen atoms serve as crucial handles for transition metal-catalyzed cross-coupling reactions, allowing for further diversification of the indoline scaffold. researchgate.net The development of biocatalytic methods using engineered halogenase enzymes also presents a promising avenue for the highly regioselective halogenation of indoles under environmentally benign conditions. researchgate.netfrontiersin.orgmdpi.com

Methodology Catalyst/Conditions Key Features Reference(s)
Transition-Metal Catalysis Palladium, Cobalt, GoldHigh efficiency in forming C-C and C-N bonds; enables domino reactions for complex scaffolds. mdpi.comnih.gov
Visible-Light Photoredox Catalysis Organic dyes, visible lightMetal-free, mild conditions; proceeds via radical intermediates. chemrxiv.org
Dearomative Annulation Palladium catalysts, Lewis acidsConverts flat aromatic indoles into 3D indoline structures. researchgate.netresearchgate.net
Heck Cross-Coupling Palladium catalystsUsed to synthesize halogenated amidostilbenes which can then be cyclized to form indolines. researchgate.net
Biocatalytic Halogenation Tryptophan Halogenase Enzymes (e.g., RebH)High regioselectivity; environmentally friendly conditions. researchgate.netfrontiersin.orgmdpi.com

Integration of High-Throughput Screening and Computational Design for Discovery

The discovery of novel therapeutic agents based on the indoline scaffold is increasingly driven by the synergy between computational design and high-throughput screening (HTS). acs.org These modern drug discovery techniques accelerate the identification of promising lead compounds and help to elucidate complex structure-activity relationships (SAR). mdpi.com

Computational, or in silico, methods are now routinely employed in the initial stages of drug discovery to screen vast virtual libraries of compounds against specific biological targets. nih.gov Molecular docking, a key computational tool, predicts the preferred orientation of a molecule when bound to a receptor, allowing researchers to estimate its binding affinity and mode of action. acs.orgtandfonline.com This approach has been successfully used to identify indoline-based compounds as potential inhibitors for targets like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.orgnih.gov By analyzing these in silico results, chemists can prioritize which derivatives to synthesize, saving significant time and resources. nih.gov Further computational studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deeper insights into the electronic properties and binding stability of indole derivatives with their target proteins. mdpi.comnih.gov

Following computational analysis, HTS allows for the rapid experimental validation and evaluation of synthesized compounds. rsc.org For halogenated indolines, the development of specialized screening assays is crucial. A notable example is the creation of a high-throughput fluorescence assay to determine the activity of tryptophan halogenases. nih.gov This assay facilitates the screening of large libraries of enzyme mutants, enabling the directed evolution of halogenases with improved stability and activity for producing specific halogenated indole precursors. nih.gov The integration of such HTS methods with automated synthesis platforms can dramatically increase the pace of discovery, allowing for the evaluation of thousands of compounds in a short period. This combination of predictive computational modeling and rapid experimental screening creates an efficient cycle of design, synthesis, and testing that is essential for modern medicinal chemistry. nih.gov

Technique Application in Indoline Research Key Advantages Reference(s)
Molecular Docking Predicting binding modes and affinities of indoline derivatives to biological targets (e.g., 5-LOX, sEH, Tyrosine Kinase).Rapidly screens large virtual libraries; prioritizes compounds for synthesis. acs.orgnih.govtandfonline.com
Density Functional Theory (DFT) Elucidating electronic structure and reactivity to understand structure-activity relationships.Provides detailed mechanistic insights into binding interactions. mdpi.com
Molecular Dynamics (MD) Simulations Assessing the stability of the ligand-protein complex over time.Confirms the stability of binding predicted by docking studies. nih.gov
High-Throughput Screening (HTS) Rapidly testing the biological activity of synthesized indoline libraries.Enables efficient evaluation of large numbers of compounds. rsc.org
Fluorescence-Based Assays Screening for the activity of halogenase enzymes used in the synthesis of halogenated indolines.Allows for directed evolution and optimization of biocatalysts. nih.gov

Exploration of New Biological Targets and Therapeutic Areas for Halogenated Indoline Compounds

The strategic incorporation of halogen atoms, such as bromine and fluorine, into the indoline scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.govresearchgate.net This has spurred research into new therapeutic applications for halogenated indoline compounds beyond their traditional roles.

One of the most promising areas is oncology. Halogenated spirooxindoles, a related class of compounds, have demonstrated potent anticancer activity by engaging with diverse molecular targets. nih.gov These compounds can function as kinase inhibitors, disrupt critical protein-protein interactions like the MDM2-p53 pathway, and activate apoptotic cell death pathways. nih.gov Similarly, indole-aminoquinazoline hybrids containing halogen substitutions have shown significant cytotoxicity against various cancer cell lines, including colon (Caco-2) and lung (A549) cancer. mdpi.com Their mechanism is believed to involve the inhibition of key signaling proteins like the epidermal growth factor receptor (EGFR). mdpi.com The presence and position of the halogen atom on the indole ring are often essential for these potent antiproliferative properties. mdpi.com

Beyond cancer, halogenated indolines are being investigated for their anti-inflammatory potential. Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the inflammatory cascade. acs.orgnih.gov This dual-inhibition mechanism is a promising strategy for developing anti-inflammatory drugs that can block the production of pro-inflammatory leukotrienes while simultaneously increasing the levels of anti-inflammatory eicosanoids. nih.gov

Furthermore, novel indoline derivatives are emerging as potential treatments for neurological diseases. Recent studies have identified indoline derivatives as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death implicated in the progression of neurological conditions like ischemic stroke. researchgate.net The development of specific ferroptosis inhibitors with new scaffolds that can penetrate the blood-brain barrier holds significant promise for mitigating neuronal damage. researchgate.net The versatility of the halogenated indoline structure also extends to targeting cholinesterases for Alzheimer's disease and inhibiting microbial growth, highlighting a broad therapeutic potential that continues to be actively explored. nih.govdntb.gov.ua

Therapeutic Area Biological Target(s) Mechanism of Action Reference(s)
Oncology Kinases, MDM2-p53, EGFRInhibition of cell proliferation, disruption of survival pathways, induction of apoptosis. nih.govmdpi.com
Inflammation 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH)Dual inhibition blocks pro-inflammatory pathways and enhances anti-inflammatory pathways. acs.orgnih.gov
Neurological Disorders Ferroptosis pathwaysInhibition of iron-dependent cell death to protect neurons from ischemic injury. researchgate.net
Alzheimer's Disease Cholinesterases (AChE, BChE)Inhibition of enzymes that break down neurotransmitters, aiming to improve cognitive function. dntb.gov.ua
Infectious Diseases Various microbial targetsBroad antibacterial and antifungal effects. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-7-fluoroindoline, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves bromination and fluorination of indoline precursors. For example:

  • Bromination : Use N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (0–25°C) to introduce bromine at the 4th position .
  • Fluorination : Fluorine substitution at the 7th position can be achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under microwave-assisted conditions .
  • Key Factors : Solvent polarity, temperature, and catalyst selection (e.g., Pd for cross-coupling steps) significantly impact yield and purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., deshielded protons near Br/F groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 229.98) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Answer :

PropertyValue/DescriptionRelevanceSource
Melting Point249–254°CPurity assessment
SolubilityLow in H2_2O; soluble in DMSO/THFSolvent selection for assays
StabilityLight-sensitive; store at –20°CStorage conditions

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Test derivatives under standardized conditions (e.g., fixed concentration, cell lines) to isolate substituent effects .
  • Structural-Activity Relationship (SAR) Studies : Modify bromine/fluorine positions and correlate changes with activity (e.g., kinase inhibition vs. cytotoxicity) .
  • Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and identify outliers .

Q. What strategies optimize the selectivity of this compound in targeting specific enzymes or receptors?

  • Answer :

  • Proteomic Profiling : Use affinity chromatography with tagged derivatives to identify binding partners .
  • Docking Simulations : Predict interactions with ATP-binding pockets (e.g., tyrosine kinases) using Schrödinger Suite or AutoDock .
  • Fluorine Scanning : Replace F with other halogens to assess steric/electronic effects on selectivity .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • DFT Calculations : Model transition states (e.g., SNAr mechanisms) using Gaussian or ORCA software to predict reaction rates .
  • Hammett Plots : Corlate substituent effects (σm_m for Br/F) with kinetic data .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during reactions .

Data Contradiction Analysis

  • Example : Conflicting reports on cytotoxicity (IC50_{50} = 2–50 μM) may arise from:
    • Assay Variability : MTT vs. CellTiter-Glo® protocols yield different viability metrics .
    • Impurity Effects : Trace solvents (e.g., DCM) in synthesized batches can skew results .
    • Solution : Validate purity via HPLC (>98%) and standardize assay protocols .

Authoritative Sources

  • Synthetic Protocols : PubChem, Thermo Scientific .
  • Computational Tools : NIST Chemistry WebBook, Gaussian .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.